Cas no 5463-90-1 (2-acetamido-3-(2-methylphenyl)propanoic acid)

2-Acetamido-3-(2-methylphenyl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring an acetamido group and a 2-methylphenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for peptidomimetics and bioactive molecules. The presence of the methylphenyl group enhances lipophilicity, which may improve membrane permeability in drug design applications. Its stereochemistry allows for selective incorporation into chiral frameworks, making it valuable for asymmetric synthesis. The acetamido moiety provides stability and functional versatility, enabling further derivatization. This compound is typically characterized by high purity and consistent performance in research applications.
2-acetamido-3-(2-methylphenyl)propanoic acid structure
5463-90-1 structure
商品名:2-acetamido-3-(2-methylphenyl)propanoic acid
CAS番号:5463-90-1
MF:C12H15NO3
メガワット:221.2524
CID:942322
PubChem ID:4327981

2-acetamido-3-(2-methylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-acetamido-3-(2-methylphenyl)propanoic acid
    • N-ACETYL-D,L-2'-METHYLPHENYLALANINE
    • (+-)-2-Acetamino-3-m-tolyl-propionsaeure
    • (+-)-2-Acetamino-3-o-tolyl-propionsaeure
    • AC1N8RYL
    • NSC20161
    • Oprea1_509361
    • 2-Acetamido-3-(o-tolyl)propanoic acid
    • AKOS017406011
    • 5463-90-1
    • NSC-20159
    • NSC20159
    • AKOS000282518
    • starbld0029692
    • F2147-6569
    • インチ: InChI=1S/C12H15NO3/c1-8-5-3-4-6-10(8)7-11(12(15)16)13-9(2)14/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)
    • InChIKey: LYWQZRDVHNINGB-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=CC=C1CC(C(=O)O)NC(=O)C

計算された属性

  • せいみつぶんしりょう: 221.10525
  • どういたいしつりょう: 221.10519334g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 265
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 66.4Ų

じっけんとくせい

  • PSA: 66.4

2-acetamido-3-(2-methylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2147-6569-0.5g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1 95%+
0.5g
$318.0 2023-09-06
Life Chemicals
F2147-6569-1g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1 95%+
1g
$335.0 2023-09-06
TRC
A189781-100mg
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1
100mg
$ 95.00 2022-06-08
Life Chemicals
F2147-6569-2.5g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1 95%+
2.5g
$670.0 2023-09-06
Life Chemicals
F2147-6569-10g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1 95%+
10g
$1407.0 2023-09-06
TRC
A189781-1g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1
1g
$ 475.00 2022-06-08
Life Chemicals
F2147-6569-0.25g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1 95%+
0.25g
$302.0 2023-09-06
Life Chemicals
F2147-6569-5g
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1 95%+
5g
$1005.0 2023-09-06
TRC
A189781-500mg
2-acetamido-3-(2-methylphenyl)propanoic acid
5463-90-1
500mg
$ 320.00 2022-06-08

2-acetamido-3-(2-methylphenyl)propanoic acid 関連文献

2-acetamido-3-(2-methylphenyl)propanoic acidに関する追加情報

2-Acetamido-3-(2-Methylphenyl)Propanoic Acid (CAS No. 5463-90-1): A Comprehensive Overview

The compound 2-acetamido-3-(2-methylphenyl)propanoic acid (CAS No. 5463-90-1) is a significant molecule in the field of organic chemistry, particularly in the realms of pharmaceuticals and materials science. This compound, often referred to as N-acetyl-3-(2-methylphenyl)propanoic acid, has garnered attention due to its unique structural properties and potential applications in drug development and advanced materials. The molecule consists of an acetamide group attached to a propanoic acid backbone, with a substituted phenyl ring at the third position, introducing both electronic and steric effects that influence its reactivity and functionality.

Recent studies have highlighted the importance of 2-acetamido-3-(2-methylphenyl)propanoic acid in the synthesis of bioactive compounds. Researchers have explored its role as a precursor in the development of peptide-based drugs, where its amide functionality plays a crucial role in molecular recognition and binding affinity. The phenyl group substitution at the third position further enhances the molecule's ability to participate in π-π interactions, making it a valuable component in the design of ligands for protein targets.

In terms of synthesis, 2-acetamido-3-(2-methylphenyl)propanoic acid can be prepared through a variety of methods, including nucleophilic acyl substitution and coupling reactions. One notable approach involves the reaction of 3-(2-methylphenyl)propanoic acid with acetyl chloride in the presence of a base, followed by purification to isolate the desired product. This method ensures high yield and purity, making it suitable for large-scale production in pharmaceutical settings.

The chemical properties of 2-acetamido-3-(2-methylphenyl)propanoic acid are heavily influenced by its functional groups. The propanoic acid group imparts acidity, while the acetamide group introduces hydrogen bonding capabilities. These characteristics make the compound versatile in various chemical transformations, such as esterification and amidation reactions. Additionally, the presence of the aromatic ring contributes to the molecule's stability and solubility properties, which are critical factors in drug delivery systems.

Recent advancements in computational chemistry have enabled researchers to model the behavior of 2-acetamido-3-(2-methylphenyl)propanoic acid in different environments. Molecular dynamics simulations have revealed insights into its conformational flexibility and interaction patterns with biological macromolecules. These findings have paved the way for innovative applications in fields such as nanotechnology and biotechnology.

In conclusion, 2-acetamido-3-(2-methylphenyl)propanoic acid (CAS No. 5463-90-1) is a multifaceted compound with promising potential across diverse scientific disciplines. Its unique structure, coupled with recent research advancements, positions it as a key player in modern chemical innovation.

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